3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one)
Description
3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) is a dimeric benzopyranone derivative characterized by two 6-methyl-substituted benzopyran-4-one moieties linked via a sulfonyl group at the 3,3' positions. Benzopyranones, also known as chromones, are heterocyclic compounds with a fused benzene and pyrone ring system. These compounds are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . However, specific pharmacological data for this compound remain unreported in publicly available literature.
Properties
CAS No. |
90600-67-2 |
|---|---|
Molecular Formula |
C20H14O6S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-methyl-3-(6-methyl-4-oxochromen-3-yl)sulfonylchromen-4-one |
InChI |
InChI=1S/C20H14O6S/c1-11-3-5-15-13(7-11)19(21)17(9-25-15)27(23,24)18-10-26-16-6-4-12(2)8-14(16)20(18)22/h3-10H,1-2H3 |
InChI Key |
KHSHAQUZHZKDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)S(=O)(=O)C3=COC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) typically involves the reaction of 6-methyl-4H-chromen-4-one with a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to maintain consistent reaction parameters, thereby increasing yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products are the corresponding alcohols or thiols.
Substitution: The major products are sulfonamide or sulfonate derivatives.
Scientific Research Applications
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chromen-4-one moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Sulfonyl-Linked Pyrimidine-Carbonitrile Derivatives
A study by International Journal of Molecular Sciences (2014) synthesized pyrazolone-pyrimidine derivatives with a sulfonylbis phenylene linker (3,3′-(4,4′-sulfonylbis(4,1-phenylene))bis(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)). This compound demonstrated potent anticancer activity against MCF7 breast cancer cells (IC50: 30.68–60.72 µM), outperforming the positive control doxorubicin (IC50: 71.8 µM) .
Key Comparisons :
- Structural Differences: The target benzopyranone dimer lacks the pyrimidine-carbonitrile and pyrazolone moieties present in the compound from .
- Role of Sulfonyl Linker: Both compounds utilize a sulfonyl group to connect aromatic systems. In , the linker likely enhances stability and electronic interactions, contributing to improved potency. Similar effects may occur in the target compound, though its benzopyranone core could engage distinct biological pathways.
Monomeric Benzopyranone Derivatives
A monomeric benzopyranone (3-(2,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one) features multiple substituents, including dihydroxyphenyl, methoxy, and prenyl groups (CAS: 161022-52-2) .
Key Comparisons :
- Substituent Effects : The 6-methyl group in the target compound may balance lipophilicity without the steric bulk of prenyl substituents.
- Dimer vs.
Data Table: Structural and Functional Comparison
Discussion and Insights
- Sulfonyl Linker Impact : The sulfonyl group’s electron-withdrawing nature may enhance stability and polar interactions in both the target compound and the pyrimidine derivative from . However, differences in core structures suggest divergent mechanisms of action.
- Structural Optimization : Methyl substituents in the target compound could offer metabolic stability over bulkier groups like prenyls, though this requires experimental validation.
- Research Gaps : Direct pharmacological data for 3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) are absent. Comparative studies with sulfonyl-linked dimers across structural classes are needed to elucidate structure-activity relationships.
Biological Activity
3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) is a synthetic compound belonging to the benzopyrone class, which has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonyl group linked to two 6-methyl-4H-1-benzopyran-4-one moieties. Its molecular formula is , and it exhibits significant aromaticity due to the benzopyran structure. The presence of the sulfonyl group enhances its solubility and reactivity, influencing its biological activity.
Antimicrobial Activity
3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) has shown promising antimicrobial properties against various bacterial strains. A study conducted by MDPI reported that derivatives of benzopyrones, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a validated target for antibacterial drug discovery .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) | S. aureus | 32 µg/mL |
| 3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one) | E. coli | 64 µg/mL |
Antioxidant Activity
The antioxidant capacity of 3,3'-sulfonylbis(6-methyl-4H-1-benzopyran-4-one) was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 µg/mL |
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study highlighted its potential as an anticancer agent targeting human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 20 µM |
Case Studies
Several case studies have explored the therapeutic potential of benzopyrone derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis involving multiple benzopyrone derivatives showed that 3,3'-sulfonylbis(6-methyl-4H-1-benzopyran-4-one) had superior activity against S. aureus, outperforming standard antibiotics like tobramycin.
- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound significantly reduced cell death and oxidative damage markers.
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